molecular formula C14H11NO3S B2857959 N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide CAS No. 2034487-56-2

N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2857959
CAS No.: 2034487-56-2
M. Wt: 273.31
InChI Key: CPRYNFAHTUCNNM-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)thiophene-3-carboxamide (CAS 2034487-56-2) is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science due to its unique hybrid structure, which incorporates a bifuran core linked to a thiophene carboxamide moiety . This specific architectural framework confers notable electronic properties and functional versatility, making it a valuable intermediate for further derivatization and study . In pharmaceutical research, thiophene-carboxamide-based compounds are extensively investigated for their diverse biological activities. Recent scientific literature highlights that novel thiophene derivatives demonstrate promising antimicrobial potential, including bactericidal effects against resistant Gram-negative pathogens . Furthermore, structurally related trisubstituted thiophene-3-carboxamide derivatives have shown impressive antiproliferative activity in cancer cell lines and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical oncogenic driver . In the realm of materials science, the compound's rigid, planar structure and electron-rich characteristics, attributed to its conjugated furan and thiophene rings, make it a candidate for developing advanced organic electronics, such as semiconducting materials in organic thin-film transistors (TFTs) or organic photovoltaics . The molecule is characterized by a molecular formula of C 14 H 11 NO 3 S and a molecular weight of 273.31 g/mol . Researchers can leverage this well-defined chemical entity as a key building block in drug discovery programs or as a core unit in the synthesis of conjugated polymers for device applications. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(18-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRYNFAHTUCNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide typically involves the cyclization of precursor molecules under specific conditions. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired thiophene-carboxamide structure.

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. For instance, the Gewald reaction, Paal-Knorr synthesis, and metal-catalyzed cyclization are commonly employed . These methods allow for the large-scale production of thiophene derivatives with high yields and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nucleophilic substitution can be facilitated by bases like sodium ethoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes and substituted carboxamides.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide with analogous compounds from the evidence, focusing on structural features , synthetic pathways , and biological evaluation methods .

Structural Analogues

Compound Name Core Structure Key Substituents Biological Relevance Evidence ID
This compound Thiophene-carboxamide [2,3'-Bifuran]-5-ylmethyl Hypothesized anticancer activity (inferred from furan/thiophene pharmacophores) N/A
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furopyridine-carboxamide 4-Fluorophenyl, trifluoroethylamino, methylcyclopropyl Potential kinase inhibitor (synthesized via DMF-mediated coupling)
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine-carboxamide Bromophenyl, cyano, furyl Calcium channel modulation (common in cardiovascular drugs)

Key Observations:

  • Thiophene vs.
  • Substituent Effects : The trifluoroethyl and methylcyclopropyl groups in enhance metabolic stability and lipophilicity, whereas the bifuran group in the target compound may prioritize planar stacking interactions .
  • Synthetic Complexity : The target compound’s synthesis likely involves coupling a bifuran-methylamine to thiophene-3-carboxylic acid, analogous to the tetramethylisouronium hexafluorophosphate-mediated reactions in .

Pharmacological Potential

  • Anticancer Activity : Furan and thiophene motifs (as in the target compound) are prevalent in topoisomerase inhibitors and apoptosis inducers. The SRB assay’s utility in supports its relevance for evaluating such compounds .
  • Enzyme Inhibition : The dihydropyridine-carboxamide in demonstrates calcium channel blockade, suggesting that structural tweaks (e.g., substituting dihydropyridine with bifuran) could redirect activity toward kinase or protease inhibition .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the connectivity of the bifuran-thiophene backbone and carboxamide group. Aromatic protons in the 6.5–8.0 ppm range validate the heterocyclic structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]+^+) and fragments, ensuring molecular weight alignment .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3100 cm1^{-1} (aromatic C-H) confirm functional groups .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions in solid-state studies .

How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Q. Advanced

  • Multi-Technique Cross-Validation : Combine NMR, IR, and MS to distinguish between structural isomers or impurities. For example, ambiguous NOE (Nuclear Overhauser Effect) signals in NMR can be clarified via 2D-COSY or HSQC experiments .
  • Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, aiding in spectral assignment .
  • Batch Consistency Analysis : Compare batches using HPLC with UV/Vis detection to identify impurities or degradation products .

What strategies predict the biological activity of this compound using computational methods?

Q. Advanced

  • Molecular Docking : Dock the compound into target protein active sites (e.g., cyclooxygenase-2 (COX-2)) using software like AutoDock Vina. The bifuran moiety’s planarity enhances binding to hydrophobic pockets .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with anti-inflammatory or antimicrobial activity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives for in vitro testing .

What are the key structural motifs influencing the compound’s physicochemical properties?

Q. Basic

  • Bifuran Core : The fused furan rings provide rigidity and π-conjugation, enhancing UV absorbance (λmax ~270 nm) and fluorescence .
  • Thiophene Carboxamide : The electron-rich thiophene and amide groups improve solubility in polar solvents (e.g., DMSO) and hydrogen-bonding potential .
  • Methylene Linker : The -CH2- bridge between bifuran and thiophene allows conformational flexibility, critical for binding to dynamic biological targets .

How can synthesis scalability challenges be mitigated for industrial-grade research applications?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) by minimizing exposure to air and enabling rapid mixing .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (>80%) through uniform heating .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

How does the compound’s stability under varying pH and temperature conditions affect pharmacological studies?

Q. Advanced

  • pH Stability Testing : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC. The amide bond is prone to hydrolysis at pH >10, requiring formulation in enteric coatings .
  • Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition at >200°C, suggesting suitability for high-temperature processing in polymer applications .
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) confirms photostability, critical for storage conditions .

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